molecular formula C14H16N2O3S B2758289 N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1226432-10-5

N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2758289
CAS RN: 1226432-10-5
M. Wt: 292.35
InChI Key: VAFIMBCKTHEPML-UHFFFAOYSA-N
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Description

Furan is a five-membered heteroaromatic compound containing an oxygen atom . Thiophene is also a five-membered heteroaromatic compound, but it contains a sulfur atom . Both of these compounds are considered to be structural alerts .


Synthesis Analysis

The synthesis of furan and thiophene derivatives often involves the formation of a combinatorial library, which is a collection of systematically varied compounds known as library members . These library members are synthesized from a set of common building blocks using a combinatorial approach .


Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can vary widely depending on the specific substituents attached to the heterocyclic ring . The presence of different substituents can significantly affect the properties of the compound .


Chemical Reactions Analysis

Furan and thiophene derivatives can undergo a variety of chemical reactions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Physical And Chemical Properties Analysis

Furan and thiophene have a molecular mass of 84.14 g/mol and a density of 1.051 g/ml . They are soluble in most organic solvents like alcohol and ether but insoluble in water .

Safety And Hazards

As with any chemical compound, furan and thiophene derivatives can pose certain safety hazards. The specific hazards can vary widely depending on the specific compound and its properties .

Future Directions

The future directions for the study of furan and thiophene derivatives are likely to involve the synthesis and characterization of novel compounds with wider therapeutic activity . This is a topic of interest for medicinal chemists, who are constantly seeking to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N'-[1-(furan-2-yl)propan-2-yl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10(8-11-4-2-6-19-11)16-14(18)13(17)15-9-12-5-3-7-20-12/h2-7,10H,8-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFIMBCKTHEPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

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